
1-Butyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4,5-dihydroimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The 4,5-dihydroimidazole variant is partially saturated, meaning it has two hydrogen atoms added to the 4 and 5 positions of the ring, reducing the double bonds typically found in imidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-4,5-dihydroimidazole can be synthesized through various methods. One common approach involves the cyclization of N-substituted ethylenediamines with aldehydes or ketones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of N-butylethylenediamine with formaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as zinc chloride or other Lewis acids, can enhance the reaction efficiency and selectivity. Solvent-free or microwave-assisted synthesis methods are also explored to reduce environmental impact and improve reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the ring or modify the butyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include imidazole-2-carboxylic acid or other oxidized derivatives.
Reduction: Fully saturated imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4,5-dihydroimidazole finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism by which 1-butyl-4,5-dihydroimidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The butyl group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole: Lacks the hydrogenation at the 4 and 5 positions, making it more aromatic and less flexible.
4,5-Dihydroimidazole: Without the butyl group, it has different solubility and reactivity properties.
1-Methyl-4,5-dihydroimidazole:
Uniqueness: 1-Butyl-4,5-dihydroimidazole’s unique combination of partial saturation and the butyl group provides a balance of stability and reactivity, making it versatile for various applications. Its structure allows for specific interactions in biological systems and industrial processes that similar compounds may not achieve.
Eigenschaften
CAS-Nummer |
45716-46-9 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-butyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-5-9-6-4-8-7-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
VTPVXIGCSXBDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


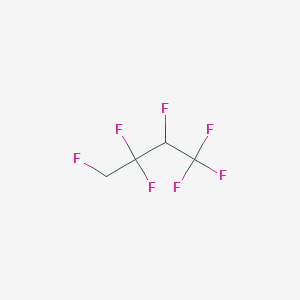

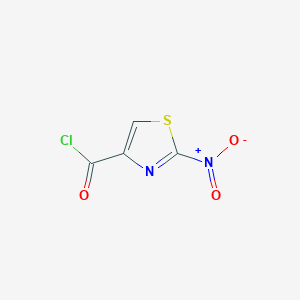
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
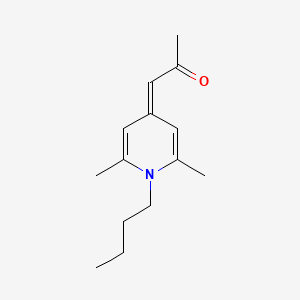
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
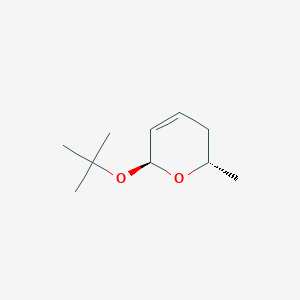
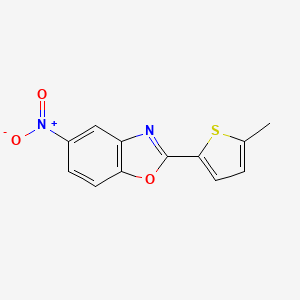
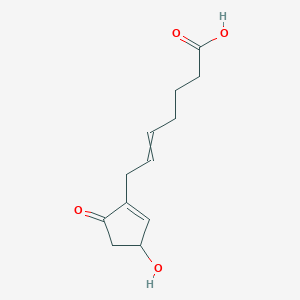

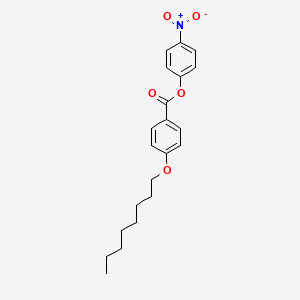
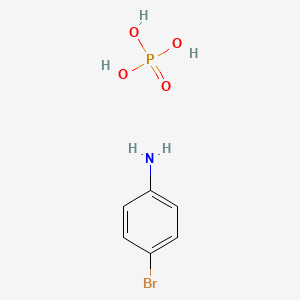
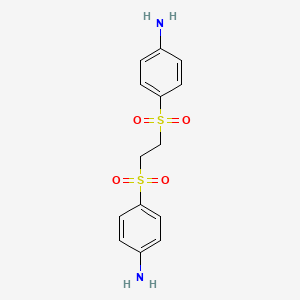
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
